molecular formula C10H10ClN3 B1492923 1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 1602279-99-1

1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B1492923
CAS No.: 1602279-99-1
M. Wt: 207.66 g/mol
InChI Key: CQXJTCSDIJJBHH-UHFFFAOYSA-N
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Description

1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1-chloro-2-aminopyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the safety and environmental compliance of the production process is also crucial.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

  • 1-Ethyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

  • 1-Propyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Properties

IUPAC Name

1-chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-10-9-7-3-1-2-4-8(7)13-14(9)6-5-12-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXJTCSDIJJBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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